N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a combination of furan, pyridine, pyrrole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling with a pyrrole derivative. The final step involves the formation of the benzamide linkage.
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Step 1: Synthesis of Furan and Pyridine Intermediates
Reagents: Furan-3-carboxaldehyde, 3-bromopyridine
Conditions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are often employed.
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Step 2: Coupling with Pyrrole Derivative
Reagents: Pyrrole, base (e.g., potassium carbonate)
Conditions: Heating under reflux in an appropriate solvent (e.g., DMF or DMSO).
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Step 3: Formation of Benzamide Linkage
Reagents: 4-aminobenzoyl chloride
Conditions: Reaction in the presence of a base (e.g., triethylamine) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be selectively reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.
Substitution: Nucleophiles like amines or thiols, base (e.g., sodium hydride), DMF as solvent, elevated temperatures.
Major Products
Oxidation: Formation of epoxides or N-oxides.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of substituted benzamides or pyrrole derivatives.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The furan and pyrrole rings may participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to similar compounds with thiophene or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-4-6-19(7-5-17)24-10-1-2-11-24)23-14-16-3-8-20(22-13-16)18-9-12-26-15-18/h1-13,15H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPBHSWAKVWDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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